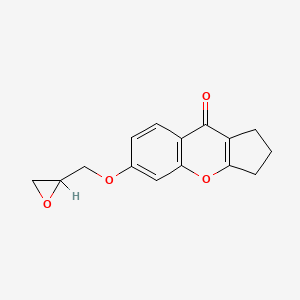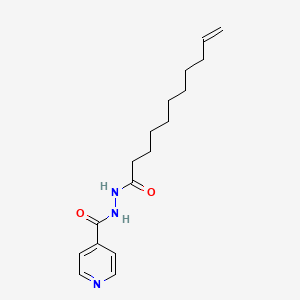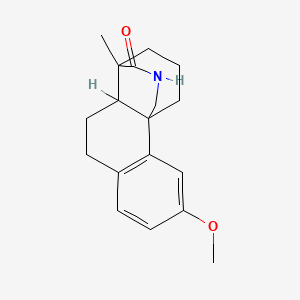
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- is a complex organic compound with a unique structure that includes a fused ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated compounds .
Aplicaciones Científicas De Investigación
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline derivatives and quinazolinone derivatives, such as:
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
Uniqueness
What sets 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- apart is its unique fused ring system and specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
59057-10-2 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-methoxy-11-methyl-13-azatetracyclo[9.3.3.01,10.02,7]heptadeca-2(7),3,5-trien-12-one |
InChI |
InChI=1S/C18H23NO2/c1-17-8-3-9-18(11-19-16(17)20)14-10-13(21-2)6-4-12(14)5-7-15(17)18/h4,6,10,15H,3,5,7-9,11H2,1-2H3,(H,19,20) |
Clave InChI |
DDCLVTIOFPHMOP-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC3(C1CCC4=C3C=C(C=C4)OC)CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



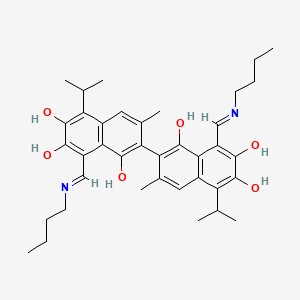



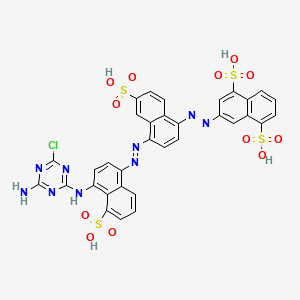
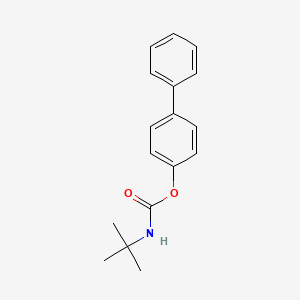
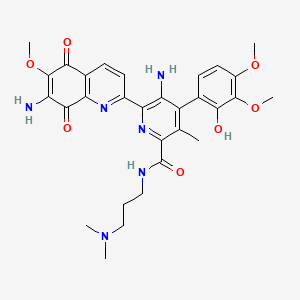
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
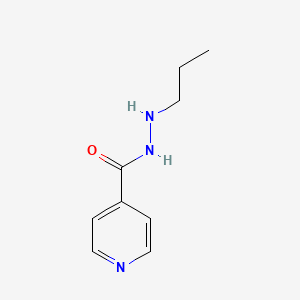
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)

